

Application Notes and Protocols: Boc-Phe(4-Br)-OH in Combinatorial Chemistry

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Compound of Interest

Compound Name: *Boc-Phe(4-Br)-OH*

Cat. No.: *B613734*

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Introduction

Boc-Phe(4-Br)-OH, or N-(tert-Butoxycarbonyl)-4-bromo-L-phenylalanine, is a specialized amino acid derivative that serves as a versatile building block in the field of combinatorial chemistry and drug discovery.^{[1][2]} Its unique structure, featuring a bromine atom on the phenyl ring and a Boc protecting group for the amine, provides a dual functionality crucial for generating vast libraries of compounds. The Boc group ensures controlled, stepwise incorporation into peptide chains via Solid-Phase Peptide Synthesis (SPPS), while the bromine atom acts as a chemical handle for post-synthesis diversification, significantly expanding the chemical space of a library from a single peptide backbone.^{[2][3]}

The presence of the bromine atom allows for a variety of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This enables the introduction of a wide array of substituents at the 4-position of the phenylalanine ring after the primary peptide sequence has been assembled. This strategy is highly efficient for creating focused libraries for structure-activity relationship (SAR) studies, allowing researchers to systematically probe the effects of different aromatic and heteroaromatic groups on biological activity.^{[3][4]}

Key Features and Advantages

- Dual Functionality: The Boc group directs standard peptide synthesis, while the bromo group provides a site for orthogonal chemical modification.^[5]

- Chemical Handle for Diversification: The aryl bromide is a stable and reliable functional group for post-synthetic modifications, particularly Suzuki-Miyaura cross-coupling reactions.
- Library Enhancement: Enables the creation of large, diverse peptide and peptidomimetic libraries from a single, common peptide precursor.
- SAR Studies: Facilitates the rapid synthesis of analogues with varied substituents at a specific position, accelerating lead optimization.^[6]
- Compatibility: It is fully compatible with standard Boc-based solid-phase peptide synthesis (SPPS) methodologies.^{[7][8]}

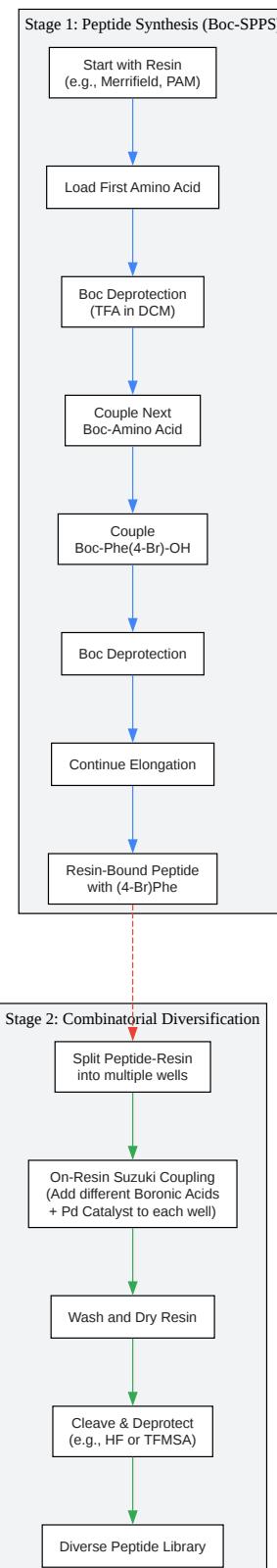
Physicochemical Properties

The properties of **Boc-Phe(4-Br)-OH** are essential for its application in synthesis. The following table summarizes its key characteristics.

Property	Value	Reference
CAS Number	62129-39-9	[7]
Molecular Formula	C ₁₄ H ₁₈ BrNO ₄	[7]
Molecular Weight	344.20 g/mol	[7]
Purity	≥98.0%	[7]
Appearance	Off-white solid	[5]
Storage Temperature	0-8 °C	[5]

Experimental Workflows and Protocols

The primary application of **Boc-Phe(4-Br)-OH** in combinatorial chemistry involves a two-stage process: initial peptide synthesis followed by on-resin diversification.

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Caption: Workflow for creating a diverse peptide library using **Boc-Phe(4-Br)-OH**.

Protocol 1: Incorporation of Boc-Phe(4-Br)-OH via Boc-SPPS

This protocol describes the manual solid-phase synthesis of a peptide incorporating **Boc-Phe(4-Br)-OH** using the Boc/Bzl strategy.[8][9]

Materials:

- Merrifield or PAM resin[9]
- Boc-protected amino acids (including **Boc-Phe(4-Br)-OH**)
- Dichloromethane (DCM)
- N,N-Dimethylformamide (DMF)
- Trifluoroacetic acid (TFA)
- Diisopropylethylamine (DIPEA)
- Dicyclohexylcarbodiimide (DCC) or HBTU/HOBt
- Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA) for cleavage (use with extreme caution in a specialized apparatus)[9]
- Scavengers (e.g., anisole, thioanisole)

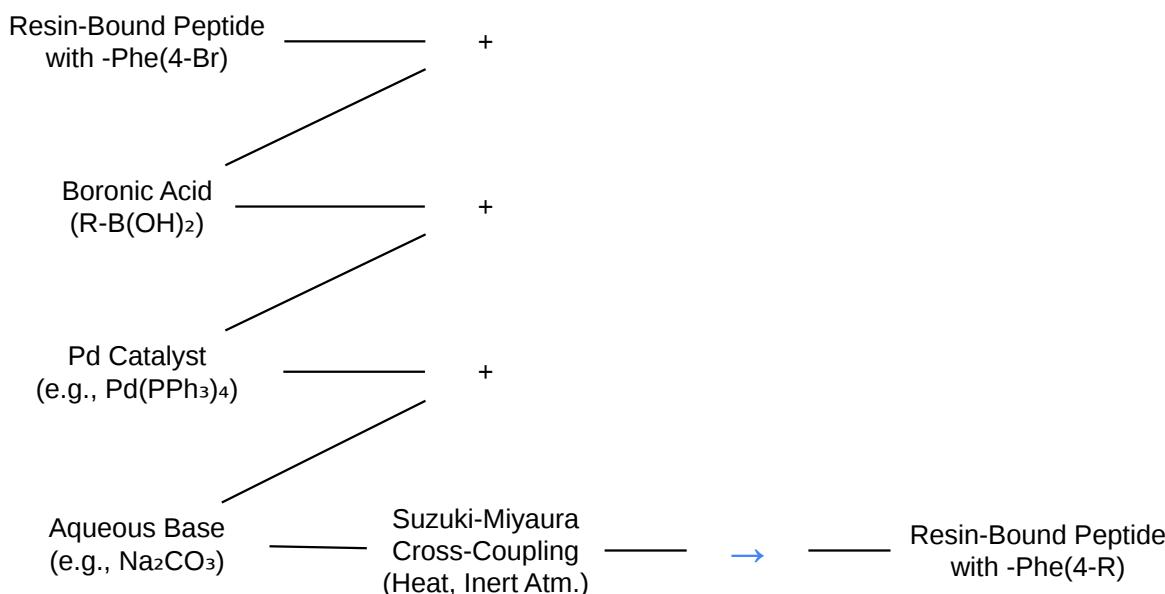
Procedure:

- Resin Swelling: Swell the resin (e.g., 1g) in DCM in a reaction vessel for 30-60 minutes.
- First Amino Acid Loading (if starting from chloromethyl resin):
 - Dissolve the first Boc-amino acid (caesium salt) in DMF.
 - Add to the swollen resin and agitate at a controlled temperature (e.g., 50°C) overnight.
 - Wash the resin thoroughly with DMF, then DCM, and dry.

- Boc Deprotection:
 - Wash the resin with DCM (2x).
 - Add a solution of 50% TFA in DCM to the resin and agitate for 20-30 minutes.[\[9\]](#)
 - Filter and wash the resin with DCM (3x).
- Neutralization:
 - Wash the resin with Isopropanol (IPA) (2x).
 - Add a solution of 5-10% DIPEA in DCM and agitate for 5-10 minutes.
 - Filter and wash the resin with DCM (3x).
- Amino Acid Coupling (Incorporation of **Boc-Phe(4-Br)-OH**):
 - In a separate vial, pre-activate **Boc-Phe(4-Br)-OH** (3 equivalents relative to resin loading) with a coupling agent like DCC (1.5 equivalents) in DCM for 10-15 minutes at 0°C.
 - Filter the DCU precipitate and add the activated amino acid solution to the resin.
 - Agitate for 2-4 hours at room temperature.
 - Monitor reaction completion with a ninhydrin test. If incomplete, repeat the coupling.
- Washing: Wash the resin sequentially with DCM (3x) and DMF (3x).
- Peptide Elongation: Repeat steps 3-6 for each subsequent amino acid in the desired sequence.
- Final Resin: Once the sequence is complete, the resin-bound peptide containing the 4-bromophenylalanine residue is washed and dried, ready for diversification or cleavage.

Protocol 2: On-Resin Suzuki-Miyaura Cross-Coupling for Library Diversification

This protocol describes the diversification of the resin-bound peptide from Protocol 1 by performing a Suzuki-Miyaura reaction on the 4-bromo-phenylalanine residue.



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Caption: Schematic of the on-resin Suzuki-Miyaura cross-coupling reaction.

Materials:

- Dried peptide-resin containing **Boc-Phe(4-Br)-OH**
- A library of diverse boronic acids (R-B(OH)₂)
- Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])
- Anhydrous solvent (e.g., DMF or 1,2-dimethoxyethane (DME))
- Aqueous base solution (e.g., 2M Na₂CO₃ or K₂CO₃)

Procedure:

- Resin Preparation:

- Place the dried peptide-resin (e.g., 25 mg per well in a 96-well filter plate) and swell in the anhydrous solvent (e.g., DMF) for 30 minutes.
- Reagent Preparation:
 - Prepare stock solutions of the palladium catalyst, the aqueous base, and each unique boronic acid.
- Reaction Setup:
 - To each well containing the resin, add the boronic acid (5-10 equivalents), the palladium catalyst (0.1-0.2 equivalents), and the aqueous base (10-20 equivalents).
 - Note: All additions should be performed under an inert atmosphere (e.g., Argon or Nitrogen) to prevent catalyst degradation.
- Incubation:
 - Seal the reaction plate and heat to 60-80°C with agitation for 4-12 hours. The optimal time and temperature may need to be determined empirically.
- Washing:
 - After the reaction is complete, cool the vessel to room temperature.
 - Wash the resin extensively to remove residual catalyst and reagents. A typical wash sequence is: DMF (3x), water (3x), DMF (3x), DCM (3x).
- Cleavage and Purification:
 - Dry the resin beads from each well.
 - Cleave the modified peptides from the resin using a strong acid like anhydrous HF or TFMSCl with appropriate scavengers.^[9] This step also removes the side-chain protecting groups.
 - Precipitate the cleaved peptides in cold diethyl ether.

- Purify the individual library members via preparative HPLC.
- Characterize by mass spectrometry to confirm the successful coupling.

By following these protocols, researchers can effectively leverage **Boc-Phe(4-Br)-OH** to generate highly diverse and well-characterized peptide libraries, paving the way for the discovery of novel therapeutic leads and biological probes.

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